molecular formula C9H8N2O3 B3433813 2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid CAS No. 57148-97-7

2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid

Cat. No. B3433813
CAS RN: 57148-97-7
M. Wt: 192.17 g/mol
InChI Key: ILPKIGUUDSQHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole and its derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential . They have been studied for their potential as analgesics, anti-inflammatory agents, anticancer agents, antimicrobials, antivirals, anticonvulsants, antidepressants, and immunosuppressants .


Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . In one study, a series of (5-amino-3-substituted-1,2,4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated for their anticonvulsant activities .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . The substitution of various groups on the isoxazole ring imparts different activity . Several marketed drugs with an isoxazole nucleus belong to different categories with diverse therapeutic activities .

Scientific Research Applications

Analgesic Applications

Isoxazole derivatives, including “2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid”, have shown significant potential as analgesics . They can be used to manage pain in various medical conditions.

Anti-inflammatory Applications

These compounds have also been found to exhibit anti-inflammatory properties . They can potentially be used in the treatment of diseases characterized by inflammation.

Anticancer Applications

Isoxazole derivatives have demonstrated anticancer properties . They can potentially be used in the development of new cancer therapies.

Antimicrobial Applications

These compounds have shown antimicrobial activity . They can potentially be used in the treatment of various bacterial and fungal infections.

Antiviral Applications

Isoxazole derivatives have also been found to have antiviral properties . They can potentially be used in the development of new antiviral drugs.

Anticonvulsant Applications

These compounds have shown potential as anticonvulsants . They can potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antidepressant Applications

Isoxazole derivatives have demonstrated antidepressant properties . They can potentially be used in the treatment of depression and other mood disorders.

Immunosuppressant Applications

These compounds have also been found to have immunosuppressant properties . They can potentially be used in the treatment of autoimmune diseases and in organ transplantation.

Future Directions

Isoxazole and its derivatives continue to be an area of active research due to their wide range of biological activities and therapeutic potential . Future research will likely focus on the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-amino-2-(1,2-benzoxazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c10-7(9(12)13)8-5-3-1-2-4-6(5)14-11-8/h1-4,7H,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPKIGUUDSQHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278847
Record name α-Amino-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid

CAS RN

57148-97-7
Record name α-Amino-1,2-benzisoxazole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57148-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Amino-1,2-benzisoxazole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 3
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 5
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 6
2-Amino-2-(benzo[d]isoxazol-3-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.